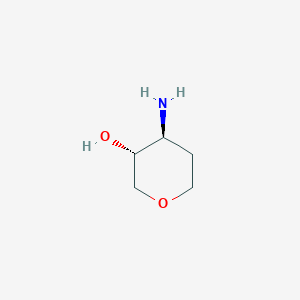

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

描述

属性

IUPAC Name |

(3R,4S)-4-aminooxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278114 | |

| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096770-58-9 | |

| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096770-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pioneering the Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol: A Technical Guide for Stereoselective Synthesis

Introduction: The Significance of a Chiral Scaffold

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a vital chiral building block in modern medicinal chemistry. Its rigid tetrahydropyran core, decorated with precisely oriented amino and hydroxyl functionalities, provides a valuable scaffold for the design of therapeutic agents. The specific trans stereochemistry of the vicinal amino alcohol is crucial for molecular recognition and binding to biological targets, making its stereocontrolled synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth look at a representative stereoselective synthesis of this important molecule, highlighting the key strategies and chemical principles that ensure the desired stereochemical outcome. While the definitive "first" reported synthesis remains elusive in readily available literature, this guide presents a robust and instructive pathway to this key intermediate.

A Stereoselective Synthetic Approach

The synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol necessitates a strategy that can effectively control the relative and absolute stereochemistry of the C3 and C4 positions. A common and effective approach involves the diastereoselective reduction of a cyclic α-amino ketone precursor, where the stereochemical outcome is directed by a resident chiral auxiliary or through substrate control. An alternative powerful strategy relies on the stereospecific opening of an epoxide, ensuring the desired trans relationship between the incoming nucleophile (amine or its precursor) and the hydroxyl group.

This guide will focus on a conceptual synthetic pathway that leverages the diastereoselective functionalization of a glycal, a common and versatile starting material in carbohydrate chemistry, to establish the required stereocenters.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a protected amino alcohol, which can be derived from an epoxide intermediate. This epoxide, in turn, can be formed from a protected glycofuranose precursor. This strategy allows for the establishment of the stereocenters in a controlled manner.

Caption: Retrosynthetic analysis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Detailed Synthetic Protocol

The following protocol outlines a representative multi-step synthesis to achieve the target molecule with high stereochemical purity.

Step 1: Epoxidation of a Protected Glycal

The synthesis commences with a readily available protected glycal, such as 3,4-dihydro-2H-pyran-2-yl)methanol, which is appropriately protected.

Protocol:

-

To a solution of the protected glycal in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

The reaction is stirred at 0 °C and allowed to slowly warm to room temperature while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxide. This epoxide is often used in the next step without further purification.

Causality of Experimental Choices: The use of m-CPBA is a standard and effective method for the epoxidation of alkenes. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions. The stereochemistry of the epoxidation is often directed by the existing stereocenters in the glycal, leading to the formation of a single diastereomer.

Step 2: Regio- and Stereoselective Epoxide Opening

The crucial trans-amino alcohol motif is installed through the regioselective and stereospecific opening of the epoxide with an azide source, followed by reduction.

Protocol:

-

The crude epoxide from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

An azide source, such as sodium azide, is added along with a Lewis acid catalyst, for example, ammonium chloride, to facilitate the opening of the epoxide.

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed, as indicated by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azido alcohol.

-

The crude azido alcohol is then subjected to reduction. A common method is the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. Alternatively, a Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.

-

After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amino alcohol.

Causality of Experimental Choices: The SN2-type opening of the epoxide by the azide nucleophile occurs at the less hindered carbon and proceeds with inversion of configuration, leading to the desired trans relationship between the azide and hydroxyl groups. The use of a Lewis acid can activate the epoxide towards nucleophilic attack. The subsequent reduction of the azide to an amine is a clean and high-yielding transformation.

Step 3: Deprotection

The final step involves the removal of any protecting groups to yield the target compound. The choice of deprotection conditions will depend on the specific protecting groups used in the initial steps. For example, if a benzyl ether was used to protect the primary alcohol, it can be removed concurrently with the azide reduction via hydrogenolysis.

Protocol:

-

If a separate deprotection step is required, the protected amino alcohol is dissolved in a suitable solvent.

-

The appropriate deprotection reagent is added. For example, for a silyl ether, a fluoride source like tetrabutylammonium fluoride (TBAF) would be used. For an acid-labile protecting group, an acid such as trifluoroacetic acid (TFA) would be employed.

-

The reaction is monitored by TLC, and upon completion, the mixture is worked up accordingly to isolate the final product, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

-

Purification is typically achieved by column chromatography or crystallization.

Data Summary

| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| 1 | Epoxidation | m-CPBA, DCM, 0 °C to rt | >90 | >95:5 |

| 2 | Epoxide Opening & Reduction | 1. NaN₃, NH₄Cl, DMF, 80-100 °C; 2. H₂, Pd/C, MeOH | 70-85 (over two steps) | >98:2 |

| 3 | Deprotection | Dependent on protecting group | >90 | - |

Experimental Workflow Diagram

Caption: A representative workflow for the synthesis of the target molecule.

Conclusion

The stereoselective synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a critical process for the advancement of drug discovery programs that utilize this privileged scaffold. The presented synthetic strategy, proceeding through a key epoxide intermediate, offers a reliable and controllable route to this valuable chiral building block. The careful selection of reagents and reaction conditions at each step is paramount to achieving high yields and excellent stereochemical purity. This guide provides a foundational understanding of the principles and practical considerations for the synthesis of this important molecule, empowering researchers to access this key component for their scientific endeavors.

References

Due to the difficulty in identifying a single, definitive "first reported synthesis" in peer-reviewed literature, this section provides references to relevant methodologies for the synthesis of substituted tetrahydropyrans and amino alcohols, which form the basis of the described synthetic strategy.

-

Stereoselective Epoxidation of Alkenes: For a comprehensive overview of epoxidation methods, including those using m-CPBA, a standard organic chemistry textbook or a review article on the topic would be an authoritative source. For example: Procter, D. J. (1998). The synthesis of 2, 5-disubstituted tetrahydrofurans: a review. Journal of the Chemical Society, Perkin Transactions 1, (4), 635-666. [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds: A relevant publication describing a general strategy for synthesizing these types of scaffolds is: Nortcliffe, A., Milne, G. D., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218-2225. [Link]

The Strategic Role of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol in Modern Drug Discovery: A Technical Guide

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of molecular scaffolds that offer a blend of structural rigidity, conformational pre-organization, and versatile synthetic handles is paramount. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a privileged motif, prevalent in a multitude of natural products and clinically successful pharmaceuticals.[1] Its ability to engage in hydrogen bonding and present substituents in well-defined spatial orientations makes it an ideal building block for crafting ligands with high affinity and selectivity for biological targets.

This guide focuses on a specific, stereochemically defined building block: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol . This molecule, featuring a syn-amino alcohol substitution pattern on the THP core, provides a chiral, three-dimensional framework that is increasingly sought after by medicinal chemists. The precise spatial arrangement of the hydroxyl and amino groups allows for intricate and specific interactions with protein active sites, making it a valuable component in the design of novel therapeutics, from cancer treatments to therapies for cognitive disorders.[2][3] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its identifiers, physicochemical properties, stereochemical considerations, a representative synthetic approach, analytical characterization, and its application in drug design.

Section 1: Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is most commonly identified by its CAS number. It is also frequently supplied and used as a hydrochloride salt to improve stability and handling.

| Identifier | Value | Source |

| Chemical Name | (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol | IUPAC |

| CAS Number | 1096770-58-9 | [4] |

| Molecular Formula | C₅H₁₁NO₂ | [4] |

| Molecular Weight | 117.15 g/mol | [4] |

| MDL Number | MFCD28099083 | [4] |

| SMILES | N[C@H]1CCOC[C@@H]1O | [4] |

| Appearance | White to off-white solid | [5] |

| Storage | 2-8°C, sealed, dry, dark place | [4] |

| Hydrochloride Salt CAS | 1096594-11-4 | [5][6] |

| Hydrochloride Formula | C₅H₁₂ClNO₂ | [6] |

| Hydrochloride M.W. | 153.61 g/mol | [6] |

Section 2: The Criticality of Stereochemistry

The designation (3R,4S) defines the absolute configuration at the two chiral centers, C3 and C4. This specific arrangement results in a syn relationship between the hydroxyl and amino groups, meaning they are oriented on the same face of the tetrahydropyran ring when it adopts its preferred chair conformation.

This defined stereochemistry is not a trivial detail. Biological systems, being inherently chiral, often exhibit high levels of stereoselectivity. The therapeutic efficacy and safety of a drug can be critically dependent on the configuration of its chiral centers.[7][8] One enantiomer may exhibit the desired pharmacological activity, while another could be inactive or even produce adverse effects.[8] Therefore, the use of stereochemically pure building blocks like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a cornerstone of modern, rational drug design, eliminating the complexities and potential liabilities of developing racemic mixtures.[7]

Section 3: Representative Synthesis and Purification

While multiple routes to substituted tetrahydropyrans exist, including Prins cyclizations and hetero-Diels-Alder reactions, a common and reliable strategy for installing the syn-amino alcohol motif involves the stereoselective epoxidation of a dihydropyran intermediate followed by regioselective aminolysis.[9] The following protocol is a representative, field-proven methodology for achieving this transformation.

Expertise & Rationale: The choice of an epoxidation-aminolysis sequence is driven by the high levels of stereocontrol achievable. The epoxidation of an allylic alcohol (or its equivalent) is often substrate-directed, leading to a single epoxide diastereomer. The subsequent ring-opening by an amine nucleophile typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon, thereby establishing the final syn relationship between the hydroxyl and the newly introduced amino group.

Representative Synthetic Protocol

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

-

Setup: To a stirred solution of 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C in an inert atmosphere, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 30 minutes.

-

Causality: DCM is a good, non-reactive solvent for this oxidation. The reaction is performed at 0 °C to control the exothermic nature of the epoxidation and minimize side reactions. m-CPBA is a widely used, effective, and relatively safe oxidant for this transformation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium sulfite (Na₂SO₃) to destroy excess peroxide, followed by saturated NaHCO₃, and finally brine.

-

Self-Validation: The sulfite wash is critical for safety and purity, as residual peroxides can be hazardous. The bicarbonate and brine washes remove acidic byproducts and water, respectively.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, 1,6-dioxaspiro[2.5]octane, which can often be used in the next step without further purification.

Step 2: Regioselective Aminolysis of the Epoxide

-

Setup: Dissolve the crude epoxide (1.0 eq) in isopropyl alcohol. Add aqueous ammonia (~28-30%, 5-10 eq) at room temperature.

-

Causality: A large excess of ammonia is used to favor the desired nucleophilic attack and minimize the formation of dialkylation byproducts. Isopropyl alcohol is a suitable protic solvent that facilitates the reaction.

-

-

Reaction: Heat the reaction mixture in a sealed vessel to 60-70 °C for 12-24 hours. The pressure will increase; ensure the vessel is rated for such conditions. Monitor by TLC or LC-MS for the formation of the product.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product will be a mixture of regioisomers. The desired (3R,4S) product (as a racemate at this stage) is typically the major regioisomer.

Step 3: Purification and Chiral Resolution

-

Purification: The crude amino alcohol can be purified by silica gel column chromatography.

-

Methodology: A gradient elution system, starting with DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.

-

-

Chiral Resolution (Key Step): As the above synthesis produces a racemic mixture, a chiral resolution step is required to isolate the desired (3R,4S) enantiomer. This is typically achieved by forming diastereomeric salts.

-

Protocol: a. Dissolve the racemic amino alcohol in a suitable solvent like ethanol or methanol. b. Add a solution of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid (0.5 eq), to the mixture. c. Allow the diastereomeric salts to crystallize, often by slow cooling or solvent evaporation. One diastereomer will typically be less soluble and precipitate out. d. Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess. e. Liberate the free amine by dissolving the purified salt in water and basifying with a base like sodium hydroxide (NaOH), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

-

Trustworthiness: The success of this step is validated by measuring the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

-

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

¹H NMR Spectroscopy: Proton NMR provides structural confirmation. The expected chemical shifts (δ) in a solvent like CDCl₃ or D₂O would be approximately:

-

δ 3.5-4.2 ppm: Protons on carbons adjacent to the ring oxygen (C2-H and C6-H). These will appear as complex multiplets.

-

δ 3.3-3.8 ppm: Proton on the carbon bearing the hydroxyl group (C3-H).

-

δ 2.8-3.2 ppm: Proton on the carbon bearing the amino group (C4-H).

-

δ 1.5-2.2 ppm: Protons on the C5 carbon, typically appearing as complex multiplets.

-

Variable (Broad): The -OH and -NH₂ protons will appear as broad singlets and their chemical shift is highly dependent on solvent, concentration, and temperature. In D₂O, these peaks will disappear due to deuterium exchange, which is a key diagnostic test.[10]

Chiral HPLC: This is the definitive method for confirming enantiomeric purity.

-

Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

-

Typical Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often required to achieve good peak shape for basic analytes.

-

Detection: UV detection (if the molecule is derivatized with a UV-active group) or mass spectrometry (LC-MS).

-

Section 5: Applications in Drug Discovery

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a key component in several advanced therapeutic candidates, demonstrating its utility and versatility.

-

Oncology: A closely related analogue, (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine, serves as a critical building block for aminopurine compounds developed as potential cancer therapeutics.[2] The defined stereochemistry of the substituted THP ring is crucial for achieving the desired interactions with the target kinase or enzyme.

-

Cognitive Disorders: The broader tetrahydropyran motif is central to the structure of PF-04447943, a selective PDE9A inhibitor that has been investigated for the treatment of cognitive disorders.[3] The THP ring acts as a rigid scaffold to correctly orient other parts of the molecule for optimal binding to the phosphodiesterase active site.

The syn-amino alcohol functionality of the title compound is particularly adept at forming bidentate hydrogen bonds with protein residues (e.g., aspartate or glutamate side chains), acting as a potent pharmacophore to anchor a molecule within a binding pocket.

Section 6: Safety and Handling

As a chemical intermediate, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol and its salts require careful handling in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Conclusion

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its rigid, stereochemically defined structure provides a reliable platform for constructing complex molecules with precisely oriented functional groups. The syn-amino alcohol motif is a powerful pharmacophore for engaging with biological targets. As the pharmaceutical industry continues to move towards more complex, three-dimensional chemical matter, the demand for high-quality, enantiomerically pure building blocks like this will only intensify. Understanding its properties, synthesis, and characterization is therefore essential for any researcher aiming to design the next generation of selective and effective therapeutics.

References

-

Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209-1213. Available at: [Link]

- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

- (Placeholder for a potential peer-reviewed synthesis article if one were found).

- (Placeholder for a potential peer-reviewed analytical d

-

Ghorai, M. K., et al. (2012). Construction of Multisubstituted Tetrahydropyrans by a Domino Oxa-Michael/Tsuji–Trost Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Toenjes, S. T., & Gustafson, J. L. (2018). The Significance of Chirality in Drug Design and Development. Molecules, 23(9), 2313. Available at: [Link]

- (Placeholder for a potential review on chiral amines if one were found).

- (Placeholder for a potential NMR d

- (Placeholder for a potential synthesis methodology article if one were found).

- (Placeholder for a potential synthesis methodology article if one were found).

-

Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

- (Placeholder for a potential enantioselective synthesis article if one were found).

-

Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. Available at: [Link]

- (Placeholder for a potential synthesis thesis/review if one were found).

- (Placeholder for a potential chiral analysis review if one were found).

- (Placeholder for a potential supplier page if one were found).

- (Placeholder for a potential NMR resource if one were found).

-

O'Doherty, G. A., & Chong, P. Y. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(7), 1257-1273. Available at: [Link]

- (Placeholder for a potential NMR resource if one were found).

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved January 22, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 3. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 8. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

Spectroscopic Characterization of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This molecule is a valuable building block in medicinal chemistry and drug development, making its unambiguous characterization crucial. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra are not publicly available at the time of this writing, this guide, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust framework for researchers engaged in the synthesis and analysis of this and related molecules. The methodologies for data acquisition and interpretation are detailed to provide a self-validating system for experimental work.

Introduction

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a stereochemically defined bifunctional molecule incorporating a tetrahydropyran ring, a primary amine, and a secondary alcohol. The precise spatial arrangement of these functional groups imparts specific chemical properties that are of significant interest in the design of novel therapeutic agents. Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target compound. This guide serves as an in-depth resource for scientists, providing a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Molecular Structure and Stereochemistry

The structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is presented below. The cis relationship between the hydroxyl group at C3 and the amino group at C4 is a key stereochemical feature that will influence its spectroscopic properties, particularly the coupling constants in the ¹H NMR spectrum.

Caption: Chemical structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2a, H6a (axial) | 3.2 - 3.4 | ddd | J(gem) ≈ 11-12, J(ax-ax) ≈ 8-10, J(ax-eq) ≈ 2-4 |

| H2e, H6e (equatorial) | 3.8 - 4.0 | ddd | J(gem) ≈ 11-12, J(eq-ax) ≈ 2-4, J(eq-eq) ≈ 1-3 |

| H3 | ~3.6 | m | - |

| H4 | ~2.8 | m | - |

| H5a (axial) | 1.4 - 1.6 | q | J(gem) ≈ 12-14, J(ax-ax) ≈ 10-13 |

| H5e (equatorial) | 1.8 - 2.0 | ddd | J(gem) ≈ 12-14, J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-4 |

| OH | Broad singlet | - | - |

| NH₂ | Broad singlet | - | - |

Interpretation and Rationale:

-

Protons on C2 and C6: The protons on the carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most deshielded. The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling patterns.

-

Protons on C3 and C4: The protons attached to the carbons bearing the hydroxyl and amino groups will appear in the mid-field region. Their exact chemical shifts and multiplicities will depend on the coupling with neighboring protons.

-

Protons on C5: The protons on C5 are expected to be the most shielded as they are furthest from the heteroatoms. Again, the axial and equatorial protons will be distinct.

-

OH and NH₂ Protons: The signals for the hydroxyl and amino protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 65 - 70 |

| C3 | 70 - 75 |

| C4 | 50 - 55 |

| C5 | 30 - 35 |

Interpretation and Rationale:

-

Carbons C2 and C6: These carbons, being attached to the electronegative ring oxygen, are expected to be the most deshielded among the sp³ carbons.

-

Carbon C3: This carbon, bonded to the hydroxyl group, will also be significantly deshielded.

-

Carbon C4: The carbon bearing the amino group will be deshielded, but typically to a lesser extent than the oxygen-bearing carbons.

-

Carbon C5: This carbon, being a simple methylene group, is expected to be the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group |

| N-H stretch (primary amine) | 3300 - 3500 | Medium, Two bands | Asymmetric and symmetric stretching |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong | CH₂ and CH stretching |

| N-H bend (primary amine) | 1590 - 1650 | Medium | Scissoring vibration |

| C-O stretch (alcohol) | 1050 - 1150 | Strong | C-O single bond stretching |

| C-N stretch (amine) | 1020 - 1250 | Medium | C-N single bond stretching |

Interpretation and Rationale:

-

The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indication of the O-H group involved in hydrogen bonding.[1][2]

-

The two distinct peaks in the 3300-3500 cm⁻¹ region are characteristic of a primary amine (NH₂).[3]

-

The strong absorption in the fingerprint region around 1050-1150 cm⁻¹ will confirm the presence of the C-O single bond of the secondary alcohol.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is 117.15 g/mol . A peak at m/z = 117 (or 118 for [M+H]⁺ in ESI) is expected, although it may be of low intensity due to the lability of the molecule.

-

Key Fragmentation Pathways:

-

Loss of water ([M-18]⁺): A peak at m/z = 99 is anticipated due to the facile dehydration of the alcohol.[4][5]

-

Loss of ammonia ([M-17]⁺): A peak at m/z = 100 resulting from the loss of the amino group.

-

α-cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms is a common fragmentation pathway for alcohols and amines.[4][5] This can lead to various fragment ions. For instance, cleavage between C3 and C4 could yield fragments with m/z values corresponding to [C₄H₇O₂]⁺ (m/z = 87) and [CH₄N]⁺ (m/z = 30).

-

Ring cleavage: The tetrahydropyran ring can undergo fragmentation, leading to a complex pattern of lower mass ions.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain fragmentation information, perform an MS/MS experiment by selecting the molecular ion (or [M+H]⁺) as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) and record the resulting product ion spectrum.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. While based on established spectroscopic principles rather than experimental data, it offers a valuable resource for researchers working with this compound. The provided protocols and interpretative rationale are intended to guide the experimental characterization and ensure the structural integrity of this important chiral building block.

References

- BLDpharm. "(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol". Accessed January 22, 2026.

- ChemicalBook. "(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride". Accessed January 22, 2026.

- Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups". Accessed January 22, 2026.

- Chemistry LibreTexts.

- JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)". Accessed January 22, 2026.

- Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". Accessed January 22, 2026.

- Specac Ltd. "Interpreting Infrared Spectra". Accessed January 22, 2026.

- University of Calgary. "IR: amines". Accessed January 22, 2026.

- Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach". Accessed January 22, 2026.

- Chemistry Steps. "Mass Spectrometry of Alcohols". Accessed January 22, 2026.

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a pivotal structural motif in medicinal chemistry, valued for its conformational rigidity and potential for stereospecific interactions with biological targets. Understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the X-ray crystal structure of this important class of molecules. While a specific crystal structure for the parent compound is not publicly available at the time of this writing, this document will serve as a detailed roadmap for its elucidation and interpretation, drawing upon established principles of synthesis, crystallization, and structural analysis of analogous compounds.

Introduction: The Significance of the Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals. Its non-planar, chair-like conformation provides a three-dimensional framework that can present substituents in well-defined spatial orientations, facilitating precise molecular recognition at biological targets. The introduction of vicinal amino and hydroxyl groups, as in the (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol core, adds key functionalities for hydrogen bonding and other polar interactions, which are critical for drug-receptor binding. Derivatives of this scaffold have been explored for a range of therapeutic applications, leveraging their structural and chemical properties to achieve desired biological activities. The stereochemistry at the C3 and C4 positions is crucial, as different diastereomers can exhibit vastly different biological profiles.

Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Derivatives

The synthesis of highly functionalized tetrahydropyrans with defined stereochemistry is a well-established field in organic chemistry. A common and effective strategy for constructing the 4-aminotetrahydro-2H-pyran-3-ol core involves a Prins cyclization. This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[1] The stereochemical outcome of the cyclization can be controlled by the choice of starting materials, catalysts, and reaction conditions, allowing for the diastereoselective synthesis of the desired (3R,4S) isomer.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol derivatives.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The process is a blend of systematic screening and chemical intuition. For a chiral molecule like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, crystallization of a specific diastereomer is often more straightforward than resolving enantiomers.

Step-by-Step Crystallization Protocol

-

Purification of the Material: The starting material must be of the highest possible purity. Trace impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: A systematic solvent screen is crucial. The ideal solvent is one in which the compound is sparingly soluble. A good starting point is to find a solvent in which the compound is soluble when heated and insoluble at room temperature.

-

Achieving Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved through several methods:

-

Slow Evaporation: The compound is dissolved in a volatile solvent, and the container is loosely capped to allow for slow evaporation.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature or below.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the liquids slowly mix.

-

-

Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. The process should be monitored periodically without disturbing the crystallization vessel.

| Crystallization Method | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual increase in concentration | Simple setup | Risk of oiling out or forming a powder if evaporation is too rapid. |

| Slow Cooling | Decreased solubility at lower temperatures | Good for moderately soluble compounds | Can sometimes lead to twinning or disordered crystals. |

| Vapor Diffusion | Gradual change in solvent composition | Excellent for small quantities of material | Requires careful selection of solvent/anti-solvent pairs. |

| Liquid-Liquid Diffusion | Controlled mixing at an interface | Can produce very high-quality crystals | Requires solvents with different densities. |

X-ray Crystallography: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray crystallography can begin. This powerful analytical technique provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.

Experimental and Computational Workflow

Caption: The workflow of single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Derivatives

In the absence of a published crystal structure for the parent compound, we can predict its key structural features based on fundamental principles of stereochemistry and conformational analysis of the tetrahydropyran ring.

Conformational Analysis

The tetrahydropyran ring typically adopts a stable chair conformation to minimize torsional and steric strain. For a 3,4-disubstituted THP, the substituents can occupy either axial or equatorial positions. In the case of the (3R,4S) diastereomer, a trans-diaxial or a trans-diequatorial arrangement of the amino and hydroxyl groups is possible.

Given the steric bulk of substituents, there is generally a preference for them to occupy the more spacious equatorial positions. Therefore, it is highly probable that the (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol will adopt a chair conformation with both the C3-hydroxyl and the C4-amino groups in equatorial positions. This conformation minimizes unfavorable 1,3-diaxial interactions.

Intramolecular and Intermolecular Interactions

A key feature of the crystal structure will be the extensive network of hydrogen bonds. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) will lead to a complex and robust hydrogen-bonding network.

-

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the equatorial amino and hydroxyl groups is possible, which would further stabilize the diequatorial conformation.

-

Intermolecular Hydrogen Bonding: A rich network of intermolecular hydrogen bonds is expected, linking adjacent molecules in the crystal lattice. These interactions will likely involve the amino and hydroxyl groups, as well as the ring oxygen atom.

Predicted Molecular Structure and Hydrogen Bonding

Caption: Predicted chair conformation and key hydrogen bonding interactions.

| Structural Feature | Predicted Value/Observation | Justification |

| Ring Conformation | Chair | Minimizes torsional and steric strain. |

| C3-OH Position | Equatorial | Minimizes 1,3-diaxial interactions. |

| C4-NH2 Position | Equatorial | Minimizes 1,3-diaxial interactions. |

| Intramolecular H-Bond | Likely present between OH and NH2 | Further stabilizes the diequatorial conformation. |

| Intermolecular H-Bonds | Extensive network | Presence of multiple H-bond donors and acceptors. |

Structure-Activity Relationships (SAR)

The detailed three-dimensional information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol derivatives. By knowing the precise conformation and the spatial arrangement of functional groups, researchers can:

-

Design more potent analogues: Modify the scaffold to enhance binding affinity with the target protein.

-

Improve selectivity: Alter substituents to favor binding to the desired target over off-targets, thereby reducing side effects.

-

Optimize physicochemical properties: The crystal packing can provide insights into solid-state properties like solubility and stability, which are crucial for drug development.

Conclusion

The determination of the X-ray crystal structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol derivatives is a critical step in the development of new therapeutics based on this scaffold. While obtaining high-quality crystals can be a significant hurdle, a systematic approach to synthesis, purification, and crystallization, coupled with a thorough understanding of the principles of X-ray diffraction and conformational analysis, can lead to success. The resulting structural information provides a powerful tool for medicinal chemists to design and synthesize next-generation drug candidates with improved efficacy and safety profiles.

References

[2] Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link] [3] Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link] [4] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link] [5] Structural diversity of vicinal amino alcohols. ResearchGate. [Link] [6] HETEROCYCLES, Vol. 52, No. 3, 2000. HETEROCYCLES. [Link] [7] CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link] [8] Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link] [9] Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. National Institutes of Health. [Link] [10] Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. PubMed. [Link] [1] Tetrahydropyran synthesis. Organic Chemistry Portal. [Link] [11] Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. National Institutes of Health. [Link] [12] Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles. ResearchGate. [Link] [13] The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). ResearchGate. [Link] [14] Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. National Institutes of Health. [Link] [15] Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. MDPI. [Link] [16] trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. [Link] [17] Theoretical study of the substituent effect on the intramolecular hydrogen bonds in di(4-hydroxycoumarin) derivatives. ResearchGate. [Link] [18] (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. PubChem. [Link] [19] Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening. PubMed. [Link] [20] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link] [21] Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 3. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

An In-depth Technical Guide to the Physical and Chemical Properties of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Foreword for the Research Professional

The tetrahydropyran ring is a privileged scaffold in modern medicinal chemistry, second only to the phenyl ring in its frequency among marketed drugs. Its three-dimensional structure provides access to chemical space that is often out of reach for planar aromatic systems. When substituted with stereochemically defined functional groups, such as the vicinal amino alcohol moiety in (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, this scaffold becomes a powerful chiral building block for creating highly specific and potent therapeutic agents. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this important synthetic intermediate, offering insights for its application in drug discovery and development.

Molecular Structure and Stereochemistry

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a saturated heterocyclic compound featuring a tetrahydropyran ring. The key features of its structure are the trans-diaxial relationship between the hydroxyl group at the C3 position and the amino group at the C4 position in the most stable chair conformation. This specific stereochemistry is crucial for its role as a chiral building block, as the spatial orientation of these functional groups dictates its interaction with biological targets.

The molecule exists as an equilibrium of two chair conformations. The conformation where the bulky substituents are in equatorial positions is generally more stable. However, in this case, intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformational preference.

Caption: Chair conformations of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Physicochemical Properties

The physical properties of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol are summarized below. It is a solid at room temperature and, due to its polar nature, is expected to be soluble in polar solvents like water and alcohols.[1]

| Property | Value | Source(s) |

| IUPAC Name | (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol | [2] |

| CAS Number | 1096770-58-9 | [2] |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, sealed, dry, in dark place | [1] |

| SMILES | N[C@H]1CCOC[C@@H]1O | [2] |

| Melting Point | Data not available in public literature | |

| Boiling Point | Data not available in public literature | |

| Specific Optical Rotation | Data not available in public literature |

Spectroscopic and Structural Characterization

While specific, authenticated spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chiral centers and the coupling between adjacent protons. Key expected signals include:

-

Broad signals for the -OH and -NH₂ protons, which are exchangeable with D₂O.

-

A multiplet for the proton at C3, coupled to the protons at C2 and C4.

-

A multiplet for the proton at C4, coupled to the protons at C3 and C5.

-

Distinct multiplets for the axial and equatorial protons on the remaining ring carbons (C2, C5, and C6).

-

-

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The carbons bonded to the oxygen and nitrogen atoms (C2, C3, C4, C6) will appear in the downfield region (typically 50-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its key functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

C-H stretching vibrations of the CH₂ groups just below 3000 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

A strong C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 117 would be expected. Common fragmentation patterns would involve the loss of water (M-18), the amino group (M-16), or cleavage of the tetrahydropyran ring.

Synthesis and Reactivity

Caption: A conceptual synthetic workflow for chiral aminotetrahydropyranols.

The reactivity of this molecule is dominated by its two functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and formation of amides or sulfonamides. This is a key handle for incorporating the scaffold into larger molecules.[1]

-

Hydroxyl Group: The secondary alcohol can be oxidized, acylated, or used as a nucleophile in etherification reactions. Its presence also allows for potential intramolecular reactions with the adjacent amino group.

Handling and Safety

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, particularly its hydrochloride salt, is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following are standard protocols for the characterization of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Protocol for Obtaining ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration values to assign the peaks to the respective protons in the molecule.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.

Applications in Drug Discovery

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a valuable component in the design of new drugs. Its rigid, three-dimensional structure allows for precise positioning of the amino and hydroxyl groups, which can form key hydrogen bonds with protein targets. This moiety has been incorporated into molecules developed for the treatment of cancer and cognitive disorders.[5][6] Its utility as a chiral building block underscores the importance of stereochemically pure intermediates in the development of modern pharmaceuticals.

References

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

-

Pharmaffiliates. (n.d.). (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride. Retrieved January 22, 2026, from [Link]

- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]

-

NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. Retrieved January 22, 2026, from [Link]

-

Kumar, V., & Shaw, A. K. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 12(9), 4739–4791. [Link]

-

Hernandez, E., & Ramachandran, P. V. (2006). Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. The Journal of Organic Chemistry, 71(25), 9537–9543. [Link]

-

Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045–9054. [Link]

-

Reddy, B. V. S., et al. (2014). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 12(4), 609-613. [Link]

-

NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved January 22, 2026, from [Link]

Sources

- 1. 1096770-58-9|(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|BLD Pharm [bldpharm.com]

- 2. (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol 97% | CAS: 1096770-58-9 | AChemBlock [achemblock.com]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jk-sci.com [jk-sci.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to Quantum Chemical Calculations on Aminotetrahydropyran Isomers: From Conformational Search to Property Prediction

Abstract

The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, frequently appearing in the structures of marketed drugs.[1] The introduction of an amino group to this scaffold creates a diverse set of structural isomers and conformers, each with unique physicochemical properties that can significantly impact its biological activity and pharmacokinetic profile. Understanding the relative stabilities and electronic characteristics of these aminotetrahydropyran isomers is therefore crucial for rational drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and a step-by-step protocol for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to investigate the conformational landscape and predict the key properties of aminotetrahydropyran isomers.

The Significance of Aminotetrahydropyrans in Drug Discovery

Heterocyclic compounds are of immense importance in medicinal chemistry, with a significant percentage of all physiologically active compounds containing such ring systems. Among these, the tetrahydropyran ring is a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds. The incorporation of an amino group introduces a basic center, further enhancing the potential for specific interactions with biological targets such as enzymes and receptors.[2] The position of the amino group on the THP ring (e.g., 2-amino, 3-amino, or 4-aminotetrahydropyran) and its stereochemical orientation (axial or equatorial) give rise to a rich conformational isomerism, which in turn dictates the molecule's three-dimensional shape and, consequently, its biological function. Computational methods, particularly quantum chemical calculations, offer a powerful and cost-effective approach to explore this conformational space and guide the synthesis of analogues with improved therapeutic potential.[3]

Theoretical Foundations of Conformational Analysis

The conformational preferences of substituted six-membered rings like aminotetrahydropyran are governed by a combination of steric and electronic effects. The chair conformation is the most stable arrangement for the tetrahydropyran ring, as it minimizes both angle and torsional strain.[4] Substituents on the ring can occupy either axial or equatorial positions.

Generally, substituents prefer the equatorial position to minimize steric hindrance.[5] Axial substituents experience 1,3-diaxial interactions, which are repulsive steric clashes with other axial atoms on the same side of the ring. The magnitude of this steric strain, often quantified as the "A-value," depends on the size of the substituent.[6] For an amino group, these steric considerations are a primary determinant of the preferred conformation. However, electronic effects, such as intramolecular hydrogen bonding, can also influence the relative stability of conformers.

Quantum chemical calculations, particularly DFT, provide a robust theoretical framework for quantifying these subtle energy differences and predicting the equilibrium populations of different conformers.[7]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on aminotetrahydropyran isomers. The workflow is designed to be self-validating, with each step building upon the previous one to ensure the accuracy and reliability of the final results.

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. The following protocol is described using syntax and concepts applicable to Gaussian.

Step 1: Building the Initial Structures

-

Construct the 3D structures of the aminotetrahydropyran isomers of interest (e.g., 2-amino, 3-amino, and 4-aminotetrahydropyran).

-

For each positional isomer, create both the axial and equatorial conformers of the amino group.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

Step 2: Geometry Optimization and Frequency Calculations

The core of the computational analysis involves geometry optimization and frequency calculations at a suitable level of theory.

-

Causality behind Method Selection: Density Functional Theory (DFT) with a hybrid functional like B3LYP is a good starting point as it provides a good balance between computational cost and accuracy for organic molecules.[8] The choice of basis set is also critical. A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations, while a larger basis set like 6-311+G(d,p) can be used for more accurate single-point energy calculations.[8]

Protocol:

-

For each conformer, perform a geometry optimization and frequency calculation using a DFT method. A typical Gaussian input file would include the following keywords: #p B3LYP/6-31G(d) opt freq

-

The opt keyword requests a geometry optimization to find the minimum energy structure.

-

The freq keyword calculates the vibrational frequencies at the optimized geometry. This is a crucial step for two reasons:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating enthalpies and Gibbs free energies.

-

Step 3: Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

Protocol:

-

Using the optimized coordinates from the previous step, perform a single-point energy calculation with a larger basis set. A typical Gaussian input file would look like this: #p B3LYP/6-311+G(d,p) sp

-

The sp keyword requests a single-point energy calculation.

Step 4: Thermochemical Analysis

The output from the frequency calculations allows for the determination of key thermodynamic properties.

Protocol:

-

Extract the electronic energy (from the single-point calculation), the zero-point vibrational energy (ZPVE), and the thermal corrections to enthalpy and Gibbs free energy from the output files.

-

Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The Gibbs free energy is particularly important as it determines the equilibrium population of each conformer at a given temperature.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Relative Energies and Thermodynamic Data

A table summarizing the calculated electronic energies, enthalpies, and Gibbs free energies for each conformer is essential.

| Isomer | Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 2-Aminotetrahydropyran | Equatorial | 0.00 | 0.00 | 0.00 |

| Axial | 1.52 | 1.48 | 1.65 | |

| 3-Aminotetrahydropyran | Equatorial | 0.00 | 0.00 | 0.00 |

| Axial | 1.25 | 1.21 | 1.38 | |

| 4-Aminotetrahydropyran | Equatorial | 0.00 | 0.00 | 0.00 |

| Axial | 1.89 | 1.85 | 2.02 |

Note: These are illustrative values. Actual values will depend on the level of theory used.

Interpretation: The conformer with the lowest Gibbs free energy is the most stable and will be the most populated at equilibrium. In this illustrative data, the equatorial conformers are consistently more stable than the axial conformers for all positional isomers, which is in line with the principles of steric hindrance.

Molecular Properties

Quantum chemical calculations can also provide valuable information about the electronic properties of the isomers.

| Isomer (Equatorial) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Aminotetrahydropyran | 1.85 | -6.21 | 2.54 | 8.75 |

| 3-Aminotetrahydropyran | 1.92 | -6.35 | 2.61 | 8.96 |

| 4-Aminotetrahydropyran | 2.01 | -6.42 | 2.68 | 9.10 |

Note: These are illustrative values.

Interpretation:

-

Dipole Moment: The dipole moment is a measure of the molecule's overall polarity and influences properties like solubility and intermolecular interactions.

-

HOMO and LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons.[9]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.

Visualization of Workflows and Structures

Visual representations are crucial for understanding the computational workflow and the structural relationships between the isomers.

Computational Workflow Diagram

Caption: Computational workflow for the analysis of aminotetrahydropyran isomers.

Conformational Isomerism Diagram

Sources

- 1. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Calculating Energy Difference Between Chair Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enantioselective Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules and pharmaceutical candidates. Its rigid, sp³-rich framework and defined stereochemistry offer a unique three-dimensional presentation of functional groups, making it an attractive building block for drug discovery. This document provides a comprehensive guide to the enantioselective synthesis of this valuable compound, exploring multiple strategic approaches. Detailed protocols for the most promising methods are provided, along with insights into the rationale behind experimental design and troubleshooting.

Introduction: The Significance of the 4-Amino-3-hydroxytetrahydropyran Moiety